Product packaging for Cefeprime dihydrochloride(Cat. No.:CAS No. 107648-80-6)

Cefeprime dihydrochloride

Cat. No.: B1668828
CAS No.: 107648-80-6
M. Wt: 553.5 g/mol
InChI Key: XQQAUWFZBOTKFQ-MHRNPJSASA-N
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Description

Historical Context and Significance as a Fourth-Generation Cephalosporin (B10832234) in Antimicrobial Drug Discovery

Patented by Bristol-Myers Squibb in 1982 and approved for medical use in 1994, cefepime (B1668827) emerged at a time when the medical community was grappling with increasing antibiotic resistance. wikipedia.org As a fourth-generation cephalosporin, it was engineered to possess an extended spectrum of activity against both Gram-positive and Gram-negative bacteria, surpassing the capabilities of its third-generation predecessors. wikipedia.orgdrugbank.com

The introduction of cefepime into clinical practice in 1994 provided a crucial therapeutic option for moderate-to-severe infections. nih.gov Its development was a direct response to the evolving landscape of bacterial pathogens and the need for antibiotics that could overcome resistance mechanisms. Cefepime's robust activity against challenging pathogens like Pseudomonas aeruginosa and its stability against many beta-lactamase enzymes made it a significant addition to the antimicrobial arsenal. wikipedia.orgpatsnap.com

Chemical Classification within Beta-Lactam Antibiotics

Cefepime dihydrochloride (B599025) belongs to the beta-lactam class of antibiotics, a large and diverse group of compounds characterized by the presence of a beta-lactam ring in their molecular structure. patsnap.comnih.gov This four-membered ring is the key to their antibacterial activity.

Specifically, cefepime is classified as a cephalosporin, a subclass of beta-lactam antibiotics derived from a fungal species, Acremonium. nih.govmdpi.com The core of the cephalosporin molecule is a dihydrothiazine ring fused to the beta-lactam ring.

What distinguishes cefepime as a fourth-generation cephalosporin are specific structural modifications. patsnap.com It is a zwitterionic oxymino beta-lactam with an amino-thiazole side chain. nih.gov This zwitterionic nature, meaning it carries both a positive and a negative charge, enhances its ability to penetrate the outer membrane of Gram-negative bacteria. nih.govnih.gov Furthermore, the combination of a syn-configuration of the methoxyimino group and the aminothiazole moiety provides increased stability against hydrolysis by many beta-lactamase enzymes produced by bacteria. wikipedia.org The N-methylpyrrolidine group at the C-3 position also contributes to its enhanced penetration into Gram-negative bacteria. wikipedia.org

The mechanism of action for cefepime, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. patsnap.comnih.gov It achieves this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). drugbank.compatsnap.com This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death, making cefepime a bactericidal agent. fda.govpatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26Cl2N6O5S2 B1668828 Cefeprime dihydrochloride CAS No. 107648-80-6

Properties

CAS No.

107648-80-6

Molecular Formula

C19H26Cl2N6O5S2

Molecular Weight

553.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

InChI

InChI=1S/C19H24N6O5S2.2ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H/b23-12-;;/t13-,17-;;/m1../s1

InChI Key

XQQAUWFZBOTKFQ-MHRNPJSASA-N

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-]

Appearance

Solid powder

Other CAS No.

107648-80-6

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axepim, BMY-28142 dihydrochloride, Cefepime dihydrochloride, Cefepime HCl, Cefepime hydrochloride anhydrous, Cepimax, Cepimex, Maxcef, Maxipime

Origin of Product

United States

Mechanistic Insights into Cefepime Dihydrochloride S Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of cefepime's antibacterial activity lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. nbinno.com This inhibition is achieved through a cascade of events that begins with the drug's interaction with key enzymes involved in peptidoglycan synthesis.

Covalent Binding and Targeting of Penicillin-Binding Proteins (PBPs)

Cefepime's primary targets within bacterial cells are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner membrane of the bacterial cell wall. nbinno.comcancer.gov These proteins, which include transpeptidases, are crucial for the final steps of peptidoglycan synthesis. patsnap.comnih.gov Cefepime (B1668827), like other β-lactam antibiotics, possesses a β-lactam ring that is structurally similar to the D-Ala-D-Ala moiety of the natural PBP substrate. rcsb.orgtaylorandfrancis.com This structural mimicry allows cefepime to bind to the active site of PBPs. rcsb.org

Upon binding, the β-lactam ring of cefepime is cleaved, leading to the formation of a stable, covalent acyl-enzyme complex with the PBP. nih.govwikipedia.org This covalent modification effectively inactivates the enzyme, preventing it from carrying out its normal function in cell wall biosynthesis. cancer.govtaylorandfrancis.com The irreversible nature of this binding is a key factor in the potent bactericidal activity of cefepime. wikipedia.org

Disruption of Peptidoglycan Transpeptidation and Cross-linking Processes

The inactivation of PBPs by cefepime directly interferes with the transpeptidation process, a critical step in peptidoglycan assembly. nih.govovid.com Transpeptidases are responsible for cross-linking the peptide side chains of adjacent peptidoglycan strands, a process that provides the cell wall with its strength and rigidity. patsnap.comwikipedia.org By inhibiting these enzymes, cefepime prevents the formation of these essential cross-links. cancer.govpatsnap.com

The disruption of peptidoglycan cross-linking leads to the synthesis of a weakened and defective cell wall. nbinno.compatsnap.com This compromised structure is unable to withstand the internal osmotic pressure of the bacterial cell. nbinno.commdpi.com

Consequent Induction of Bacterial Autolysis and Cellular Demise

The inhibition of cell wall synthesis and the accumulation of defective peptidoglycan precursors trigger the activity of bacterial autolytic enzymes, also known as autolysins or murein hydrolases. nih.govovid.com Under normal conditions, these enzymes are involved in cell wall remodeling and separation during cell division. However, in the presence of cefepime, their activity becomes unregulated, leading to the degradation of the existing cell wall. nih.govwikipedia.org

The combination of a weakened cell wall due to inhibited synthesis and the enzymatic degradation by autolysins results in a catastrophic loss of structural integrity. nih.govnih.gov This ultimately leads to cell lysis, where the bacterial cell bursts, causing its death. nbinno.comcancer.govpatsnap.com

Distinctive Structural Attributes and Their Influence on Activity

Cefepime possesses unique structural features that contribute to its broad spectrum of activity and its efficacy against certain resistant bacteria. ovid.comnih.gov These attributes enhance its ability to reach its target PBPs and effectively inhibit cell wall synthesis.

Role of Zwitterionic Nature in Rapid Outer Membrane Permeation of Gram-Negative Bacteria

A key structural characteristic of cefepime is its zwitterionic nature, meaning it carries both a positive and a negative charge, resulting in a net neutral charge at physiological pH. nih.govnih.gov This property is conferred by the presence of a methylpyrrolidinium group. rcsb.orgnih.gov The zwitterionic structure facilitates the rapid penetration of cefepime through the porin channels of the outer membrane of Gram-negative bacteria. rcsb.orgnih.govovid.comnih.gov This enhanced permeation allows the drug to reach higher concentrations in the periplasmic space, where the PBPs are located, contributing to its potent activity against these organisms. mdpi.comnih.gov

Differential Affinity Profile for Key Penicillin-Binding Proteins

Cefepime exhibits a variable binding affinity for different PBPs, and this profile can differ between bacterial species. drugbank.comdrugbank.com This differential affinity influences its spectrum of activity and the morphological changes it induces in bacteria. For instance, in Escherichia coli, cefepime demonstrates good binding affinity for PBP-3 and PBP-2. drugbank.comdrugbank.com In contrast, in Pseudomonas aeruginosa, it shows excellent binding to PBP-3. drugbank.comdrugbank.com The specific PBPs targeted by cefepime can vary, but its ability to bind to multiple essential PBPs contributes to its broad-spectrum efficacy. drugbank.comasm.org

BacteriumPBP Target50% Inhibitory Concentration (IC50) in µg/mL
Escherichia coli K-12PBP 2< 0.5
PBP 3< 0.5
Pseudomonas aeruginosa SC8329PBP 2> 25
PBP 3< 0.0025
Staphylococcus aureusPBP 2Selective

Data sourced from multiple studies. drugbank.comasm.orgnih.gov

This differential binding profile is a critical factor in cefepime's ability to effectively combat a wide range of both Gram-positive and Gram-negative pathogens. drugbank.comquizlet.com

Enhanced Stability Against Hydrolysis by Various Beta-Lactamases

Cefepime dihydrochloride (B599025) exhibits a notable degree of stability against hydrolysis by a wide array of beta-lactamase enzymes, a key factor in its broad spectrum of activity. This resilience is attributed to its unique molecular structure. As a zwitterion (a molecule with both positive and negative charges), cefepime can penetrate the outer membrane of Gram-negative bacteria more rapidly than many other cephalosporins nih.gov.

Its structure, which includes an aminothiazole group, confers a low binding affinity for many common plasmid- and chromosomally-mediated beta-lactamases rcsb.org. Consequently, cefepime is more resistant to hydrolysis by these enzymes compared to many third-generation cephalosporins nih.govnih.gov. This enhanced stability allows it to remain active against bacteria that produce certain types of beta-lactamases, including many extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases wikipedia.org. While cefepime demonstrates in vitro stability against many ESBL and AmpC strains, certain enzymes, particularly some ESBLs like CTX-M, can hydrolyze it wikipedia.orgnih.gov.

Table 1: Stability and Susceptibility of Cefepime to Beta-Lactamases


Enzyme ClassInteraction with CefepimeReference
AmpC β-LactamasesGenerally stable; Cefepime withstands hydrolysis due to the formation of a stable acyl enzyme complex.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiRmzvWEms8im0PgpVnvS1o7SMaEk3cMth2K70PqxNGjiO3C86T666v_iuOx6_KwoauC5B1Bl1AOOkhNiwZUrqHpdBPOZOb7v9SidOb6TIu4vQdDOK4RM-IaqP6VP07ZRiHxAI5sun8w%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBA1VeUCgbF9dwM0GUtsjlMMr-Fvy8GvWAetxCmMjuzU5ZE-Dqk8ktl07sZ7pbCyxhFx5uLND5yUnGOUWLmPc2AN10Q7-7gCYqz_RRG3A6xQBfpGEYS9LeQVB5B-rIPNOPMMoRB1vHNOzXQnM%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrwy_2ROnf0pYa5k10-WgiZoz9VLpBnctMfXLevBt9bRGw6r1NPQlOJonUycAyufl3g8k9mmpOf7eHSPnyJGThqTUUCURlB-mE1npEGsGS8O9Q7mMEqBthmEhMmiUS7zGOvg%3D%3D)]
Extended-Spectrum β-Lactamases (ESBLs)Demonstrates stability against many ESBLs, but some types (e.g., CTX-M) can hydrolyze it.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvvzYijFqK9Zm55H_uzEAyFopsbPuybAnhmApqesZYX2YSlq9yM4dHai5pbNgTNnyEFDA-Pk_ZiIctM95_uIDM1-kk4b24p6loB6RXQH8qyZBjCi_MxmymC9tt6lLTy9OEmggqyM2R)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRuza4zOCBPL1k75sHYoQ23kT9KA_UCVzxxhFE0MCJwUn9o99SRehmP2GgJSQHWg7Jl427Pkm5ujS3ZOvSldazL5cA49_WHFLfkNKE7QR_pT-PHdejZ_AH3xjB5dRYihoqd708YhERKSsUGQM%3D)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtLx_brRK9_fO5NwGjDWoIKDCnI7Bk3RHpXGq8M7Ne59IP4hAo20LRDPz6Eiq3fG2ckZ7RziWvo71FxF6phrKpcTYwCLhnjYzSTSd7SkYFOfC4-f2h-0arRtlCmPsbY7tgHv7C84n39GzNRWexFJs%3D)]
Class A (e.g., TEM, SHV)Generally stable against many common plasmid- and chromosomally-mediated Class A enzymes.[ rcsb.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEUJhQdDqvVwpiyBu8w-imBvKxCRTT8CF9iw5KDXY2KWJOnohu_u9rwVSyBYSae3MpOyJQ1dAyceRpRNROqF1oH8mHA_n2psu5lqP5y4X-StG7noFqCDAgZ2OJDvNoY2iYnpqW3TG741fxBghkjU_c-VRs2y2jEvQrYxcpdnCjS90UpFX9GLChe52zCv_5GhdTGowmUdyEuZCdFK5cW_sWFkzgzriHiNF-wYUzNdGbF1j8nm28vg7Ynzi0ys4tJmrl9inK76Pi9cDBMquB8ZMo5nIfXPuPp1B9fBczykQ6KKR9-ouSm5csWYLXNMTYvyBZjjDn40JLpA4aqwVs%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExWHOHKz4kXJXDd5XD2ks4l1l1qCG13tcchW1gToRsxOGw07b5FEcuQSU4z4tc7Pj4ZyQp-n9vmiOM3JLDzJs6DkdInzC7RlxS4Pg0scDatURpHp-fRCPH0A866tH_CnzvmA%3D%3D)]
Carbapenemases (e.g., KPC)Generally susceptible to hydrolysis.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvvzYijFqK9Zm55H_uzEAyFopsbPuybAnhmApqesZYX2YSlq9yM4dHai5pbNgTNnyEFDA-Pk_ZiIctM95_uIDM1-kk4b24p6loB6RXQH8qyZBjCi_MxmymC9tt6lLTy9OEmggqyM2R)]

Low Propensity for Induction of Chromosomal AmpC Beta-Lactamases

A critical characteristic of Cefepime dihydrochloride is its low propensity to induce the expression of chromosomal AmpC β-lactamases mdpi.comoup.comnih.gov. Many Gram-negative bacteria, such as Enterobacter spp., Citrobacter spp., and Serratia spp., carry the ampC gene on their chromosome. The expression of this gene is typically low but can be significantly increased (induced or derepressed) upon exposure to certain beta-lactam antibiotics mdpi.comoup.com.

Potent inducers, such as first-generation cephalosporins and cephamycins, can trigger high-level production of AmpC enzymes, leading to resistance mdpi.com. Third-generation cephalosporins like ceftriaxone (B1232239) are considered weak inducers but are readily hydrolyzed by the AmpC enzymes once they are expressed, which can lead to the selection of resistant mutants during therapy nih.govoup.com.

Cefepime distinguishes itself by being both a poor inducer of AmpC expression and a poor substrate for the enzyme nih.govnih.gov. This dual property means it is less likely to trigger the overproduction of AmpC and can withstand the enzymatic activity if it is produced nih.govmdpi.com. This makes cefepime a more reliable therapeutic option for infections caused by organisms known to produce inducible AmpC β-lactamases oup.comjohnshopkins.edunih.govsemanticscholar.org.

Table 2: Induction Potential and Stability of Various Beta-Lactams against AmpC Beta-Lactamases


Antibiotic ClassExample CompoundAmpC Induction PotentialStability to AmpC HydrolysisReference
CephamycinsCefoxitinPotent InducerStable[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrwy_2ROnf0pYa5k10-WgiZoz9VLpBnctMfXLevBt9bRGw6r1NPQlOJonUycAyufl3g8k9mmpOf7eHSPnyJGThqTUUCURlB-mE1npEGsGS8O9Q7mMEqBthmEhMmiUS7zGOvg%3D%3D)]
Third-Generation CephalosporinsCeftriaxone, Ceftazidime (B193861)Weak InducerSusceptible[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBA1VeUCgbF9dwM0GUtsjlMMr-Fvy8GvWAetxCmMjuzU5ZE-Dqk8ktl07sZ7pbCyxhFx5uLND5yUnGOUWLmPc2AN10Q7-7gCYqz_RRG3A6xQBfpGEYS9LeQVB5B-rIPNOPMMoRB1vHNOzXQnM%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrwy_2ROnf0pYa5k10-WgiZoz9VLpBnctMfXLevBt9bRGw6r1NPQlOJonUycAyufl3g8k9mmpOf7eHSPnyJGThqTUUCURlB-mE1npEGsGS8O9Q7mMEqBthmEhMmiUS7zGOvg%3D%3D)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBf-9pxvXhhJ4OFxlKFow1VAZN1WqNdcjPYZDfqDMmfRMdjBNxXPA6PkpC6KfAr69N8MpqRVrNh5FZKUcazqrdJbW-M7a_AUuUkXloFrwVOweiOxp3StYSamjiG5PiqTQyH_vobu1sGqF1Pma5dho%3D)]
Fourth-Generation CephalosporinsCefepimeWeak/Poor InducerStable[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBA1VeUCgbF9dwM0GUtsjlMMr-Fvy8GvWAetxCmMjuzU5ZE-Dqk8ktl07sZ7pbCyxhFx5uLND5yUnGOUWLmPc2AN10Q7-7gCYqz_RRG3A6xQBfpGEYS9LeQVB5B-rIPNOPMMoRB1vHNOzXQnM%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrwy_2ROnf0pYa5k10-WgiZoz9VLpBnctMfXLevBt9bRGw6r1NPQlOJonUycAyufl3g8k9mmpOf7eHSPnyJGThqTUUCURlB-mE1npEGsGS8O9Q7mMEqBthmEhMmiUS7zGOvg%3D%3D)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBf-9pxvXhhJ4OFxlKFow1VAZN1WqNdcjPYZDfqDMmfRMdjBNxXPA6PkpC6KfAr69N8MpqRVrNh5FZKUcazqrdJbW-M7a_AUuUkXloFrwVOweiOxp3StYSamjiG5PiqTQyH_vobu1sGqF1Pma5dho%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQwy20hQNgeKu0b-0A8IC8VPNs6YtA4gBHMIt1W5ohatLty3E_BbUE0GV4BQ9fnfyEm1UwKCso8rcDSrqHtJyiiTnFsXQK188KWjMvrms2Fd_-hqyqL3dnpqRgVLf2gqUbLWoPcjvdPszjtZ4%3D)]
CarbapenemsMeropenem (B701)VariableStable[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrwy_2ROnf0pYa5k10-WgiZoz9VLpBnctMfXLevBt9bRGw6r1NPQlOJonUycAyufl3g8k9mmpOf7eHSPnyJGThqTUUCURlB-mE1npEGsGS8O9Q7mMEqBthmEhMmiUS7zGOvg%3D%3D)][ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBf-9pxvXhhJ4OFxlKFow1VAZN1WqNdcjPYZDfqDMmfRMdjBNxXPA6PkpC6KfAr69N8MpqRVrNh5FZKUcazqrdJbW-M7a_AUuUkXloFrwVOweiOxp3StYSamjiG5PiqTQyH_vobu1sGqF1Pma5dho%3D)]

Table of Mentioned Compounds

Preclinical and in Vitro Antimicrobial Activity Spectrum

Activity Against Gram-Positive Microorganisms: In Vitro Susceptibility Profiles

Cefepime (B1668827) demonstrates potent in vitro activity against a range of Gram-positive pathogens, most notably Methicillin-Sensitive Staphylococcus aureus (MSSA) and Streptococcus pneumoniae.

Against MSSA, cefepime has shown consistent efficacy. In one study, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for cefepime against MSSA was reported to be 1.5 µg/mL, with a 100% susceptibility rate. ciplamed.com Another study reported a cefepime MIC range of 0.5-16 mg/L for methicillin-sensitive strains of Staphylococcus aureus. researchgate.net All 84 isolates of methicillin-susceptible S. aureus in a separate study were inhibited by 8 mg/L of cefepime. nih.gov However, it is important to note that cefepime is not effective against Methicillin-Resistant Staphylococcus aureus (MRSA), with most isolates demonstrating resistance. nih.gov

Cefepime also exhibits excellent activity against Streptococcus pneumoniae, including strains that are non-susceptible to penicillin. ciplamed.comasm.orgresearchgate.net Studies have shown that cefepime's activity against S. pneumoniae is comparable to that of other cephalosporins like ceftriaxone (B1232239) and cefotaxime. ciplamed.comasm.orgresearchgate.net In a collection of 50 S. pneumoniae strains, cefepime and ceftriaxone showed identical potency, with an MIC50 of 1 µg/mL and an MIC90 of 2 µg/mL for both compounds. nih.govunibo.it Another multicenter study reported comparable activity against pneumococci with an MIC50 of 0.25 mg/L and an MIC90 of 0.25 mg/L. researchgate.nettandfonline.com

Table 1: In Vitro Susceptibility of Gram-Positive Microorganisms to Cefepime

Microorganism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility Rate (%)
Methicillin-Sensitive Staphylococcus aureus (MSSA) 60 - 1.5 100%
Streptococcus pneumoniae 1287 (193 non-susceptible to penicillin) - - Comparable to ceftriaxone and cefotaxime
Streptococcus pneumoniae 50 1 2 -
Streptococcus pneumoniae - 0.25 0.25 -
Methicillin-Sensitive Staphylococcus aureus (MSSA) 84 - ≤8 100%

Data compiled from multiple sources.

Activity Against Gram-Negative Microorganisms: In Vitro Susceptibility Profiles

Cefepime is distinguished by its potent and broad-spectrum activity against a wide array of Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family, even those resistant to third-generation cephalosporins.

Multiple studies have demonstrated the in vitro efficacy of cefepime against P. aeruginosa. One study reported an MIC50 of 3 µg/ml and an MIC90 of 16 µg/ml for cefepime against clinical isolates of P. aeruginosa. In another investigation involving 244 isolates, the MIC50 and MIC90 for cefepime were 2 mg/L and 8 mg/L, respectively, with 92% of strains found to be susceptible. asm.org A separate study found cefepime's MIC50 and MIC90 for P. aeruginosa to be 1 mg/L and 8 mg/L, respectively. nih.gov

Cefepime demonstrates robust activity against Enterobacteriaceae, including strains that have developed resistance to third-generation cephalosporins through mechanisms such as the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. For non-cephalosporinase-producing Enterobacteriaceae like Escherichia coli and Proteus mirabilis, cefepime is highly active, with MIC50 and MIC90 values reported to be ≤ 0.06 mg/L and ≤ 0.12 mg/L, respectively. nih.gov Against Enterobacteriaceae that produce AmpC enzymes, such as Enterobacter cloacae, cefepime often retains susceptibility where third-generation cephalosporins may fail. nih.gov In vitro studies show excellent susceptibility of AmpC β-lactamase–producing organisms to cefepime. nih.gov

Table 2: In Vitro Susceptibility of Gram-Negative Microorganisms to Cefepime

Microorganism Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility Rate (%)
Pseudomonas aeruginosa 336 3 16 -
Pseudomonas aeruginosa 244 2 8 92%
Pseudomonas aeruginosa 90 1 8 -
Non-cephalosporinase-producing Enterobacteriaceae - ≤0.06 ≤0.12 -
Enterobacter spp. (AmpC-producing) - - - ~100%

Data compiled from multiple sources.

Comparative In Vitro Efficacy Against Other Beta-Lactam Antibiotics

The in vitro activity of cefepime has been extensively compared to that of other beta-lactam antibiotics, demonstrating its broad utility.

Against Pseudomonas aeruginosa, cefepime's activity is often comparable or superior to other agents. In one study, cefepime was found to be more active than ceftazidime (B193861) against carbapenem-resistant P. aeruginosa strains. ciplamed.com Another multicenter study in Brazil involving 982 isolates found cefepime (MIC90 16 µg/ml) to be slightly more active than ceftazidime (MIC90 32 µg/ml) against P. aeruginosa.

In the context of Enterobacteriaceae, cefepime has shown advantages over other commonly used beta-lactams. A study comparing cefepime to piperacillin/tazobactam for bloodstream infections caused by Enterobacter spp. found cefepime to have higher in vitro activity, with an MIC90 of 16 mg/L compared to 64-128 mg/L for piperacillin/tazobactam. ciplamed.com

When compared to carbapenems like imipenem (B608078) and meropenem (B701), the efficacy can vary depending on the pathogen. For nosocomial pneumonia isolates, the bacteriological response to cefepime was not inferior to that of imipenem. nih.gov However, against certain carbapenemase-producing Enterobacteriaceae, the activity of both cefepime and meropenem is significantly reduced. contagionlive.com

Table 3: Comparative In Vitro Efficacy of Cefepime (MIC90 in µg/mL)

Microorganism Cefepime Ceftazidime Piperacillin/Tazobactam Imipenem Meropenem
Pseudomonas aeruginosa 16 32 - - -
Enterobacter spp. 16 - 64-128 1 -
Enterobacterales 16 - 64/128 1/1 -

Data compiled from multiple sources.

In Vitro Studies on Combinatorial Antimicrobial Activities

To address the challenge of evolving beta-lactamase-mediated resistance, the combination of cefepime with beta-lactamase inhibitors has been investigated. A notable combination is cefepime with enmetazobactam (B1664276), a novel penicillanic acid sulfone extended-spectrum β-lactamase (ESBL) inhibitor.

In vitro studies have demonstrated that enmetazobactam significantly enhances the activity of cefepime against many ESBL-producing Enterobacteriaceae. The addition of enmetazobactam has been shown to lower the cefepime MIC90 for Escherichia coli from 16 to 0.12 μg/ml and for Klebsiella pneumoniae from >64 to 0.5 μg/ml. ciplamed.comasm.orgresearchgate.net For ESBL-producing isolates of E. coli, enmetazobactam lowered the cefepime MIC90 by at least ten doubling dilutions from >64 to 0.12 μg/ml. ciplamed.comnih.govasm.org Similarly, for ESBL-producing K. pneumoniae, the cefepime MIC90 was reduced from >64 to 1 μg/ml in the presence of enmetazobactam. ciplamed.comasm.orgresearchgate.net The combination of cefepime/enmetazobactam has been shown to be superior to piperacillin-tazobactam (B1260346) and comparable to meropenem against ESBL-producing Enterobacterales. However, enmetazobactam does not appear to enhance the potency of cefepime against P. aeruginosa. ciplamed.comasm.orgresearchgate.net

**Table 4: In Vitro Activity of Cefepime-Enmetazobactam against ESBL-Producing *Enterobacteriaceae***

Microorganism Cefepime Alone MIC90 (µg/mL) Cefepime-Enmetazobactam MIC90 (µg/mL)
Escherichia coli >64 0.12
Klebsiella pneumoniae >64 1

Data compiled from multiple sources.

Molecular Mechanisms of Bacterial Resistance to Cefepime Dihydrochloride

Beta-Lactamase Production and Hydrolysis as a Primary Mechanism

The most prevalent mechanism of resistance to cefepime (B1668827) in Gram-negative bacteria is the production of β-lactamase enzymes that can hydrolyze the drug. nih.gov These enzymes break open the β-lactam ring, a core structural component of cefepime, rendering the antibiotic inactive. wikipedia.org While cefepime is designed to be more stable against many β-lactamases compared to earlier-generation cephalosporins, the evolution and spread of potent β-lactamases have compromised its efficacy. frontiersin.orgrcsb.org

Extended-spectrum β-lactamases (ESBLs) are a significant threat to cefepime's activity against Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae. nih.gov ESBLs are often plasmid-mediated, facilitating their spread among different bacterial species. nih.govnih.gov These enzymes are capable of hydrolyzing a broad range of cephalosporins, including cefepime. nih.govidcmjournal.org While cefepime was initially developed to be stable against common TEM and SHV-type β-lactamases, the emergence of CTX-M-type ESBLs, which have a high affinity for cefepime, has led to increased resistance. nih.govidcmjournal.org The use of cefepime for infections caused by ESBL-producing bacteria has been a subject of debate, with some studies indicating potential therapeutic failure even when isolates test as susceptible in vitro. bjid.org.br

Carbapenemases are versatile β-lactamases that can hydrolyze not only carbapenems but also most other β-lactam antibiotics, including cefepime. nih.govmdpi.com The production of these enzymes is a major mechanism of resistance. nih.gov

Class A Carbapenemases: Klebsiella pneumoniae carbapenemases (KPCs) are among the most clinically significant Class A carbapenemases. mdpi.com While cefepime susceptibility can vary among KPC-producing isolates, with some appearing susceptible in laboratory tests, the clinical utility of cefepime in such cases is questionable. nih.govjmilabs.comasm.org Treatment failures have been reported, and current guidance often advises against using cefepime for infections caused by KPC-producing organisms. asm.org

Class B Metallo-beta-Lactamases (MBLs): MBLs, such as VIM (Verona integron-encoded metallo-β-lactamase) and IMP (imipenemase), are zinc-dependent enzymes that exhibit broad-spectrum hydrolytic activity against β-lactams, including cefepime. nih.govbrieflands.com The genes encoding these enzymes are often located on mobile genetic elements, contributing to their dissemination. pasteur.ac.irnih.govbiorxiv.org The presence of VIM and IMP MBLs in Gram-negative pathogens like P. aeruginosa and K. pneumoniae confers high-level resistance to cefepime. brieflands.compasteur.ac.ir

Pseudomonas aeruginosa possesses a chromosomally encoded AmpC β-lactamase. nih.gov In its natural state, the expression of AmpC is low but can be induced by the presence of certain β-lactam antibiotics. nih.gov Resistance to cefepime can arise from mutations that lead to the constitutive hyperproduction or derepression of AmpC. nih.govijcmas.com While cefepime is generally more stable against AmpC hydrolysis than third-generation cephalosporins, high levels of the enzyme can lead to clinically significant resistance. nih.govnih.govjohnshopkins.edu In some instances, mutations within the AmpC enzyme itself can enhance its ability to hydrolyze cefepime. nih.gov

Structural Alterations in Penicillin-Binding Proteins (PBPs)

Cefepime, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govpatsnap.com Alterations in the structure of these target proteins can reduce the binding affinity of cefepime, leading to resistance. nih.gov This mechanism is particularly important in Gram-positive bacteria. nih.gov

In Gram-positive bacteria, resistance to cefepime is primarily due to changes in PBPs. nih.gov

Methicillin-Resistant Staphylococci: Methicillin-resistant Staphylococcus aureus (MRSA) produces a unique PBP called PBP-2a, which has a very low affinity for most β-lactam antibiotics, including cefepime. nih.gov This low affinity prevents cefepime from effectively inhibiting cell wall synthesis.

Enterococcus spp.: Enterococci exhibit intrinsic resistance to cephalosporins due to the presence of low-affinity PBPs. nih.govosti.gov Specifically, PBP-4 and PBP-5 in Enterococcus species have a reduced affinity for cefepime, contributing to its limited activity against these organisms. nih.govnih.govbohrium.com The regulation of these PBPs, such as the upregulation of pbp4(5) by the CroS/R two-component system in Enterococcus faecalis, plays a role in cephalosporin (B10832234) resistance. asm.org

Role of Efflux Pumps in Resistance Mechanisms in Gram-Negative Pathogens

Efflux pumps are transport proteins that actively extrude antibiotics and other toxic substances from the bacterial cell, thereby reducing the intracellular drug concentration. nih.govresearchgate.netnih.gov In Gram-negative bacteria, the overexpression of efflux pumps can contribute to cefepime resistance. nih.govresearchgate.net These pumps are often part of a tripartite system that spans the inner and outer membranes. nih.govresearchgate.net

Several families of efflux pumps are involved in multidrug resistance, with the Resistance-Nodulation-Division (RND) superfamily being particularly important in Gram-negative bacteria. nih.govbohrium.com In P. aeruginosa, the MexAB-OprM and MexXY-OprM efflux systems can recognize and expel cefepime. nih.govasm.org The upregulation of these pumps, often due to mutations in their regulatory genes, can lead to increased resistance to cefepime and other antibiotics. nih.govasm.org

In Vitro Models of Resistance Selection and Development

In vitro models are indispensable tools for studying the selection and evolution of antibiotic resistance. These controlled laboratory experiments allow researchers to observe the stepwise development of resistance under specific selective pressures, providing insights into the genetic and molecular adaptations that occur. Serial passage experiments, where bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, are a common method to mimic the evolutionary trajectory of resistance. emerypharma.comgardp.orgwikipedia.org

Studies using in vitro models have elucidated the pathways by which Escherichia coli acquires resistance to cefepime. In one such study, a clinical ST131 E. coli isolate, initially susceptible to cefepime, was subjected to serial passages in the presence of sub-inhibitory concentrations of the drug. This experiment demonstrated a gradual increase in the minimum inhibitory concentration (MIC) of cefepime over successive passages. frontiersin.org

The initial strain, Ec-1, had a cefepime MIC of 0.125 mg/L. After 24 passages, the MIC of the evolved strain, EC-4, increased to 4 mg/L. Further passages led to the emergence of strains with even higher resistance levels: EC-16 with an MIC of 32 mg/L after 27 passages, and EC-32 with an MIC of 256 mg/L after 30 passages. frontiersin.org

Table 1: Gradual In Vitro Evolution of Cefepime Resistance in E. coli ST131

Strain Number of Passages Cefepime MIC (mg/L)
Ec-1 0 0.125
EC-4 24 4
EC-16 27 32

Molecular analysis of these resistant strains revealed several key mechanisms contributing to the observed phenotype. A significant finding was the evolution of the plasmid-encoded AmpC β-lactamase, CMY-2, into a variant designated CMY-69. frontiersin.org This evolution involved mutations in the H-10 helix of the enzyme, a region known to be a mutational hotspot for expanding the substrate spectrum of class C β-lactamases. frontiersin.org These changes enhance the hydrolysis of cefepime, rendering it ineffective. frontiersin.orgasm.orgrcsb.org

Furthermore, the study identified an increase in the transcription of the blaCMY gene, which encodes the β-lactamase. The evolved mutants exhibited a 2- to 14-fold increase in blaCMY transcription compared to the parent strain. This overexpression was correlated with an increase in the copy number of the IncI1 plasmid carrying the resistance gene. frontiersin.org

Table 2: Molecular Changes in Cefepime-Resistant E. coli Mutants

Strain Fold Increase in blaCMY Transcription Fold Increase in Plasmid Copy Number
In vitro mutants 2- to 14-fold 2- to 3-fold

In vitro studies have also been instrumental in understanding the development of cefepime resistance in Pseudomonas aeruginosa. Serial passage experiments with P. aeruginosa PAO1 have shown that resistance to cefepime can emerge through a combination of mechanisms. nih.gov The frequency of spontaneous mutations leading to cefepime resistance is relatively low compared to other cephalosporins like ceftazidime (B193861). nih.govoup.com Cefepime-selected isolates required an average of 30 passages to develop resistance. nih.gov

The development of resistance to cefepime in P. aeruginosa often involves mutations that lead to the hyperexpression of the intrinsic AmpC β-lactamase. nih.gov Additionally, mutations affecting efflux pumps, such as the MexAB-OprM and MexXY-OprM systems, contribute to resistance by actively pumping the antibiotic out of the bacterial cell. nih.gov Alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, have also been identified as a mechanism of resistance. nih.govnih.gov Specifically, mutations in PBP2 and PBP3 can reduce the binding affinity of cefepime, thereby diminishing its inhibitory effect. nih.gov

The evolution of antibiotic resistance is not limited to clinical settings. Environmental bacteria exposed to low levels of antibiotics can also develop high-level resistance. A study on Comamonas testosteroni, an environmental bacterium isolated from wastewater, demonstrated that exposure to a very low concentration of cefepime (10 ng/mL) over 40 days (approximately 300 generations) led to a 200-fold increase in the cefepime MIC. acs.orgresearchgate.netnih.gov

The molecular mechanisms identified in the resistant C. testosteroni strains were diverse and included increased efflux pump activity, enhanced biofilm formation, reduced antibiotic uptake, and enzymatic inactivation of the drug. acs.orgresearchgate.net An early-stage mutation in the DNA polymerase-encoding gene dnaE2 was found to play a crucial role in the subsequent evolution of resistance. acs.orgresearchgate.net This highlights the complex and multifactorial nature of resistance development even at sub-inhibitory antibiotic concentrations.

Synthetic Pathways and Derivatization Research of Cefepime Dihydrochloride

Historical and Contemporary Synthesis Methodologies

The synthesis of Cefepime (B1668827) dihydrochloride (B599025), a fourth-generation cephalosporin (B10832234) antibiotic, has evolved since its initial development by Bristol-Myers Squibb, with the first launch in 1993. patsnap.com Early synthetic routes often contended with challenges such as harsh reaction conditions, costly raw materials, and the formation of undesirable isomers. patsnap.comgoogle.com Contemporary methodologies have focused on improving efficiency, yield, and safety, while also considering the environmental impact of the production process.

Historically, a significant challenge in Cefepime synthesis has been controlling the formation of Δ² isomers, which are inactive byproducts. google.com N-methylpyrrolidine (NMP), a key reagent, can act as a base and catalyze this unwanted isomerization. google.com Early methods reported by Walker et al. utilized Freon as a solvent to minimize the formation of these isomers due to the low solubility of the product in this solvent, which caused it to precipitate out of the reaction mixture. google.comresearchgate.net Similarly, Naito et al. used carbon tetrachloride for the same purpose. However, the use of such polyhalogenated hydrocarbons is now strictly limited due to environmental concerns. google.com

Modern synthetic strategies often employ a "one-pot" approach to improve efficiency and reduce the number of isolation steps. researchgate.net These newer methods focus on achieving high yield and purity while avoiding environmentally harmful solvents. google.com One contemporary approach involves the synthesis of Cefepime hydrochloride from ACLE (7-amino-3-chloromethyl-2-cephem-2-carboxylic acid p-methoxybenzylester hydrochloride) via an inner salt intermediate, which has been shown to be a simple and scalable method. researchgate.net Another improved method starts with GCLE and proceeds through a four-step reaction sequence that carefully controls for the formation of the Δ² isomer, resulting in a high-purity product suitable for industrial production. google.com

Utilization of Key Precursor Intermediates (e.g., 7-Aminocephalosporanic Acid (7-ACA), 7-Methylpyrrolidine Cephalosporanic Acid (7-MPCA), GCLE)

The synthesis of Cefepime dihydrochloride relies on several key precursor intermediates, with different routes starting from various foundational molecules.

7-Aminocephalosporanic Acid (7-ACA): 7-ACA is a fundamental building block for the synthesis of many cephalosporin antibiotics. wikipedia.org In one common pathway for Cefepime synthesis, 7-ACA is the initial starting material. patsnap.comgoogle.com The process begins with the protection of the amino and carboxyl groups of 7-ACA, often through a silylation reaction with agents like hexamethyldisilazane (B44280) (HMDS). patsnap.comgoogle.com Following protection, the 7-ACA derivative is reacted with N-methylpyrrolidine and an iodinating agent like iodotrimethylsilane (B154268) (TMSI) to form the key intermediate, 7-MPCA. patsnap.com

7-Methylpyrrolidine Cephalosporanic Acid (7-MPCA): This intermediate, chemically known as (6R, 7R)-7-amino-3-((1-methyl-1-pyrrolidine) methyl) cephalosporin-3-alkene-4-carboxylic acid hydrochloride, is a crucial component in the final steps of Cefepime synthesis. patsnap.com Once 7-MPCA is synthesized, it undergoes an acylation reaction at the 7-amino position with an activated ester of an aminothiazole side chain, commonly referred to as AE-active ester. patsnap.comgoogle.com This acylation step forms the core structure of Cefepime.

GCLE: GCLE serves as an alternative starting material for Cefepime synthesis. google.comresearchgate.net A notable synthetic route using GCLE involves a four-step process. The first step is the removal of a 4-position protecting group (p-methoxybenzyl group) under acidic conditions. The resulting intermediate is then reacted with N-methylpyrrolidine. Subsequently, the 7-position protecting group is removed, often enzymatically, to yield an intermediate referred to as 7-ACP. Finally, this intermediate undergoes a 7-acylation reaction with an AE-active ester to produce Cefepime hydrochloride. google.com This route has been shown to produce high yields and purity without the formation of the problematic Δ² isomer. google.com

Key Precursor Intermediates in Cefepime Dihydrochloride Synthesis
PrecursorChemical NameRole in SynthesisTypical Subsequent Step
7-ACA7-Aminocephalosporanic AcidInitial starting material in several synthetic routes. patsnap.comwikipedia.orgProtection of amino and carboxyl groups (silylation). patsnap.com
7-MPCA(6R, 7R)-7-amino-3-((1-methyl-1-pyrrolidine) methyl) cephalosporin-3-alkene-4-carboxylic acid hydrochlorideKey intermediate that undergoes acylation. patsnap.comAcylation with AE-active ester. patsnap.comgoogle.com
GCLENot explicitly defined in provided textAlternative starting material. google.comresearchgate.netRemoval of 4-position protecting group. google.com

Mechanistic Studies of Critical Reaction Steps (e.g., Silylation, Iodization, Acylation, Salification)

The synthesis of Cefepime dihydrochloride involves several critical reaction steps, each with a specific mechanistic purpose to build the final complex molecule.

Silylation: This step is crucial when starting with 7-ACA to protect the reactive amino and carboxyl groups. patsnap.com The process, a type of derivatization, involves replacing an active hydrogen on these functional groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). colostate.edu Reagents like hexamethyldisilazane (HMDS) are commonly used for this purpose. patsnap.comgoogle.com This protection prevents these groups from participating in unwanted side reactions during subsequent steps. Theoretical studies on silylation mechanisms in other contexts suggest the involvement of cobalt-catalyzed processes where transmetalation can be the rate-determining step. nih.gov

Iodization: In the synthesis of 7-MPCA from 7-ACA, iodotrimethylsilane (TMSI) is a key reagent. patsnap.comresearchgate.net After the initial silylation of 7-ACA, TMSI is introduced. This step is essential for the subsequent nucleophilic substitution reaction where N-methylpyrrolidine displaces a leaving group at the 3-position of the cephalosporin core, forming the quaternary ammonium (B1175870) group characteristic of Cefepime.

Acylation: This is a pivotal step where the aminothiazole side chain is attached to the 7-amino group of the cephalosporin nucleus (specifically, 7-MPCA or a similar intermediate). patsnap.comgoogle.com The reaction is typically carried out using an activated form of the side-chain acid, such as a mercaptobenzothiazole active ester (AE-active ester). google.com The acylation is often performed in a mixed solvent system of an organic solvent and water, with the pH carefully controlled to around 7.0 to facilitate the reaction. patsnap.com In some procedures, a phase transfer catalyst is added to enhance the reaction rate and yield by facilitating the transfer of reactants between the aqueous and organic phases. google.com The mechanism of Cefepime's antibacterial action also involves acylation, where it acylates penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. nih.govnih.gov

Salification: The final step in the synthesis is the formation of the stable dihydrochloride salt. After the acylation reaction is complete, the resulting Cefepime base is treated with hydrochloric acid. patsnap.comgoogle.com This acid-base reaction forms the dihydrochloride salt, which is then typically precipitated from the solution by adding an anti-solvent like acetone. patsnap.comgoogle.com This process not only isolates the final product but also enhances its stability and suitability for pharmaceutical formulation. google.com

Process Optimization Strategies for Enhanced Yield, Purity, and Scalability in Industrial Production

For the industrial production of Cefepime dihydrochloride, process optimization is critical to ensure high yield, purity, and cost-effectiveness. Several strategies have been developed to achieve these goals.

One key area of optimization has been the improvement of reaction yields. For instance, in the acylation step, the use of a phase transfer catalyst, such as tetramethylammonium (B1211777) chloride or tributylamine, has been shown to increase the conversion rate by 5%, leading to a higher product yield. google.com The choice of solvent also plays a significant role. By utilizing the low solubility of certain intermediates in specific solvents, the formation of impurities like the Δ² isomer can be significantly reduced, thereby improving the purity of the final product. google.com

Controlling reaction conditions is another crucial aspect of optimization. The temperature of the acylation reaction is often maintained at low temperatures, such as -10°C, to minimize side reactions. patsnap.com The pH of the reaction mixture is also carefully controlled during the acylation and salification steps to ensure optimal reaction rates and product stability. patsnap.comgoogle.com

Process Optimization Strategies and Their Impact
StrategySpecific ExampleImpact on Production
Use of CatalystsAddition of a phase transfer catalyst during N-acylation. google.comIncreases reaction conversion rate by 5%, enhancing yield. google.com
Solvent SelectionUsing solvents where the product has low solubility. google.comReduces the formation of Δ² isomer impurities, improving purity. google.com
Control of Reaction ConditionsMaintaining low temperatures (-10°C) during acylation. patsnap.comMinimizes side reactions.
pH AdjustmentControlling pH to ~7.0 during acylation and to ~1.25 during salification. patsnap.comgoogle.comOptimizes reaction rate and product precipitation. google.com
Route SimplificationEmploying "one-pot" synthesis methods. researchgate.netReduces the number of isolation steps, improving scalability and efficiency.

Application of Green Chemistry Principles in Cefepime Dihydrochloride Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals, including Cefepime dihydrochloride. nih.govmdpi.com The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. nih.gov

In the context of Cefepime synthesis, a significant green chemistry achievement has been the move away from environmentally harmful solvents. google.com Early synthetic routes employed polyhalogenated hydrocarbons like Freon and carbon tetrachloride to control the formation of isomers. google.comresearchgate.net These substances are now recognized as detrimental to the environment, and modern synthetic methods have been developed to avoid their use. google.com This aligns with the green chemistry principle of using "Safer Solvents and Auxiliaries." nih.gov

Another key principle is "Waste Prevention." nih.gov The development of "one-pot" synthesis methods for Cefepime intermediates contributes to this goal by reducing the number of steps and the amount of waste generated from isolating and purifying intermediates. researchgate.net Similarly, process optimization strategies that lead to higher yields and fewer byproducts inherently make the process greener by reducing waste. patsnap.com The use of catalysts, such as phase transfer catalysts, to improve reaction efficiency also aligns with the principle of "Catalysis," as it can reduce energy requirements and the amount of reagents needed. google.comnih.gov

Pharmacokinetic Studies in Preclinical Animal Models

Absorption Characteristics Following Parenteral Administration in Various Animal Species (e.g., Dogs, Rats, Horses, Foals)

Cefepime (B1668827) is designed for parenteral administration, and its absorption characteristics have been evaluated in several animal species. Following intravenous administration, the drug is completely bioavailable.

In horses, intramuscular (IM) administration of cefepime at a dose of 2.2 mg/kg resulted in rapid and complete absorption. avma.org The mean maximal plasma concentration (Cmax) of 8.13 µg/mL was achieved at a mean time (Tmax) of 80 minutes. avma.org The bioavailability after IM administration in horses was found to be complete, with a median bioavailability of 1.11. avma.org

In contrast, absorption after IM administration in dogs appears to be slower and less complete compared to horses. avma.org Studies in neonatal foals and rats have primarily focused on the intravenous route of administration, which ensures immediate and complete systemic availability of the drug. nih.govmadbarn.com

Table 1: Absorption Characteristics of Cefepime Following Intramuscular Administration
Animal SpeciesMean Maximal Plasma Concentration (Cmax)Mean Time to Maximal Plasma Concentration (Tmax)Bioavailability
Horses8.13 µg/mL80 minutesComplete (111%)
DogsSlower and incomplete absorption compared to horses--

Distribution and Tissue Penetration in Animal Models

The volume of distribution (Vd) of cefepime, an indicator of how the drug is dispersed throughout the body's tissues, has been determined in several animal models.

In adult dogs, the apparent volume of distribution at steady state (Vdss) has been reported to be 0.14 ± 0.04 L/kg. scispace.com For neonatal foals, the Vdss was found to be 0.18 ± 0.05 L/kg. scispace.com In horses, after intravenous administration, the volume of distribution was determined to be 225 ml/kg. avma.org

Pharmacokinetic studies in rats have shown that the steady-state distribution volume (Vss) of cefepime increased with escalating intravenous doses.

Table 2: Volume of Distribution of Cefepime in Various Animal Species
Animal SpeciesVolume of Distribution (Vd)
Dogs (adult)0.14 ± 0.04 L/kg (Vdss)
Foals (neonatal)0.18 ± 0.05 L/kg (Vdss)
Horses225 ml/kg
RatsVss increased with increasing dose

The extent of plasma protein binding influences the amount of free, active drug available to exert its pharmacological effect. In vitro studies have shown that cefepime exhibits low to moderate plasma protein binding across different species.

In rats, the in vitro plasma protein binding of cefepime ranged from 7.9% to 12.7%. nih.gov For dogs, the in vitro binding was between 12.5% and 14.5%. nih.gov

Interestingly, in vivo studies in both rats and dogs have demonstrated that plasma protein binding increases with time after administration. In rats, the in vivo binding ranged from 10.8% to 92.9% between 5 minutes and 6 hours post-administration. nih.gov Similarly, in dogs, the in vivo binding increased from 17.5% to 64.9% over the same time frame. nih.gov

Table 3: Plasma Protein Binding of Cefepime in Animal Species
Animal SpeciesIn Vitro Binding (%)In Vivo Binding (%) (5 min - 6 hr post-dose)
Rats7.9 - 12.710.8 - 92.9
Dogs12.5 - 14.517.5 - 64.9

The ability of cefepime to cross the blood-brain barrier is a critical factor for its potential use in treating central nervous system infections. Studies in animal models have provided insights into its CSF penetration.

In a study involving male Sprague-Dawley rats that received cefepime intravenously, the transit of the drug between plasma and cerebrospinal fluid was evaluated. The median CSF-to-blood penetration percentage was found to be 19%, with the transit to the CSF being rapid and predictable. nih.gov

Studies in rabbit models with meningitis have also been conducted to assess cefepime's CSF penetration. In these models, where the blood-brain barrier is compromised due to inflammation, the CSF penetration of cefepime was observed to range from 16.2% to 36%. nih.gov This variability is dependent on the animal model and the presence of inflammation. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Systems (e.g., N-methyl pyrrolidine (B122466) (NMP) formation)

The metabolism of cefepime in animal systems is relatively limited, with the majority of the drug excreted unchanged. However, a key metabolic pathway involves the degradation of the cefepime molecule, leading to the formation of N-methylpyrrolidine (NMP). nih.gov

Studies in rats and a dog have shown that when the beta-lactam ring of cefepime degrades, it can release NMP. nih.gov This released NMP is then subject to metabolic clearance. Following intravenous administration of radiolabeled NMP to rats and a dog, the major metabolite identified in the urine was N-methylpyrrolidine N-oxide (NMP N-oxide). nih.gov

When cefepime labeled with carbon-14 (B1195169) in the methyl group of the NMP side chain was administered intravenously, approximately 86% of the recovered radioactivity in the urine was attributable to the intact, unchanged cefepime. nih.gov The remaining portion was primarily identified as NMP N-oxide. nih.gov In vitro studies using rat and human liver microsomes have confirmed the oxidation of NMP to NMP N-oxide. nih.gov

Elimination Routes and Clearance Mechanisms in Animal Models (e.g., Renal Excretion)

The primary route of elimination for cefepime in animal models is through renal excretion. The drug is predominantly cleared from the body by the kidneys as an unchanged molecule.

In a study with dogs, after a single intravenous administration of 14C-labeled cefepime dihydrochloride (B599025), the urinary and fecal excretion rates were 95.1% and 2.7%, respectively, confirming that renal excretion is the main elimination pathway. nih.gov

The elimination half-life (t1/2) of cefepime varies among species. In neonatal foals, the elimination half-life is approximately 1.65 hours, while in adult dogs, it is shorter at 1.09 hours. nih.govmadbarn.com For horses, the median elimination half-life after intravenous administration was 125.7 minutes. avma.org In rats, the terminal half-life was observed to increase with higher doses and was considered unusually long for a cephalosporin (B10832234). scispace.com

Total body clearance (CL) of cefepime was found to be essentially invariant with the dose in rats. scispace.com

Table 4: Elimination Half-Life of Cefepime in Various Animal Species
Animal SpeciesElimination Half-Life (t1/2)
Neonatal Foals1.65 hours
Adult Dogs1.09 hours
Horses125.7 minutes
RatsIncreased with increasing dose

Degradation Pathways and Stability Research of Cefepime Dihydrochloride

Identification and Characterization of Novel and Known Degradation Products and Impurities

The stability of Cefepime (B1668827) dihydrochloride (B599025) is intrinsically linked to the formation of various degradation products and impurities. Extensive research, employing techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, has led to the identification and characterization of both novel and previously known degradation products. nih.gov

Stress stability studies have revealed the formation of two novel impurities, designated as Impurity-I and Impurity-II. Impurity-I, identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide, was observed to form in ranges from 0.2% to 11.0%. nih.govnih.gov Impurity-II, characterized as (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d] nih.govnih.govthiazine, was detected in the range of 0.2% to 3.5%. nih.govnih.gov The structures of these novel impurities were elucidated using advanced spectral data and confirmed by independent synthesis. nih.gov

In addition to these novel findings, a number of known impurities and degradation products associated with Cefepime dihydrochloride have been documented. These include pharmacopeial and non-pharmacopeial impurities, which can arise from the manufacturing process or through degradation over time. pharmaffiliates.comveeprho.com Mass spectrometry studies have also identified degradation products referred to as Cefepime degradant 1 (CD1) and Cefepime degradant 2 (CD2). researchgate.netjapsonline.com At a physiologic pH, Cefepime can undergo hydrolysis to form N-methylpyrrolidine (NMP) and the 7-epimer of cefepime. NMP can be further oxidized to NMP N-oxide. nih.gov

A comprehensive, though not exhaustive, list of identified impurities and degradation products is provided in the table below.

Table 1: Identified Degradation Products and Impurities of Cefepime Dihydrochloride

Name Chemical Name/Structure Information Reference
Novel Degradation Products
Impurity-I (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide nih.govnih.gov
Impurity-II (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d] nih.govnih.govthiazine nih.govnih.gov
Known Impurities
Cefepime Impurity A (Anti-isomer) (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1-methyl-1-pyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate pharmaffiliates.comaxios-research.com
Cefepime Impurity B (6R,7R)-7-[[(2Z)-2-[[(2Z)-(2-Aminothiazol-4-yl)(methoxyimino)acetyl]amino]thiazol-4-ylacetyl]amino]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate pharmaffiliates.com
Cefepime Impurity C (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)-N-(2-oxoethyl)acetamide pharmaffiliates.com
Cefepime Impurity D (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid pharmaffiliates.com
Cefepime Impurity E (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate pharmaffiliates.com
Cefepime Impurity F (Dimer) (6R,7R)-7-[[[(6R,7R)-7-[[(2Z)-(2-aminothiazol-4-yl)(methoxyimino)acetyl]amino]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-yl]carbonyl]amino]-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate pharmaffiliates.com
Cefepime 7-Epimer 7-epimer of cefepime nih.gov
Cefepime Delta-2-Isomer Δ²-isomer of cefepime veeprho.com
N-methylpyrrolidine (NMP) N-methylpyrrolidine nih.gov
NMP-N-oxide N-methylpyrrolidine-N-oxide nih.gov
Cefepime degradant 1 (CD1) Identified by m/z 179.15 researchgate.netjapsonline.com
Cefepime degradant 2 (CD2) Identified by m/z 241.33 researchgate.netjapsonline.com

Comprehensive Stress Stability Studies (e.g., Under Acidic, Alkaline, Oxidative, Thermal, and Photolytic Conditions)

To elucidate the intrinsic stability of Cefepime dihydrochloride, comprehensive stress stability studies are conducted under various conditions as mandated by regulatory guidelines. These studies expose the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress to identify potential degradation pathways and products.

Research has consistently shown that Cefepime dihydrochloride is susceptible to degradation under all tested stress conditions, with the extent of degradation being dependent on the specific stressor, its concentration, temperature, and duration of exposure. researchgate.net

Acidic and Alkaline Conditions: Cefepime demonstrates instability in both acidic and alkaline media. Degradation is particularly rapid and complete in basic solutions. researchgate.net In acidic conditions, the degradation is comparatively slower.

Oxidative Conditions: The presence of oxidizing agents leads to the degradation of Cefepime dihydrochloride.

Thermal Conditions: Temperature is a critical factor influencing the stability of Cefepime. Studies have shown significant degradation at elevated temperatures. For instance, a 40 mg/ml solution of Cefepime hydrochloride maintains stability for only 2 hours at 45°C, whereas it is stable for up to 24 hours at 25°C and up to 7 days at 5°C. researchgate.net Another study found that at 25°C, more than 10% degradation was observed between 4 and 24 hours, while at 5°C, the solution remained stable for over 5 days. researchgate.net Cefepime is considered stable for a maximum of 24 hours at 25°C, approximately 14 hours at 30°C, and less than 10 hours at 37°C to maintain less than 10% degradation. oup.com The degradation at higher temperatures is often accompanied by physical changes, such as a color change to yellow or orange and an increase in pH. researchgate.netoup.comnih.gov

Photolytic Conditions: Exposure to UV radiation has a destructive impact on the stability of Cefepime dihydrochloride. One study reported complete degradation of the antibiotic after 2 hours of incubation under UV light. mdpi.com

The following table summarizes findings from various stress stability studies.

Table 2: Summary of Cefepime Dihydrochloride Stability under Stress Conditions

Stress Condition Temperature Duration Concentration/Medium Remaining Cefepime (%) Observations Reference
Thermal 45°C 2 hours 40 mg/ml ~90% - researchgate.net
Thermal 25°C 24 hours 40 mg/ml ~90% - researchgate.net
Thermal 5°C 7 days 40 mg/ml ~90% - researchgate.net
Thermal 25°C 4-24 hours Not specified <90% Color change and pH change observed. researchgate.net
Thermal 5°C 5 days Not specified >90% Minimal physical changes. researchgate.net
Thermal 37°C 12 hours 5-12% w/v <90% - oup.com
Thermal 30°C 14 hours 5-12% w/v ~90% - oup.com
Thermal 25°C 24 hours 5-12% w/v ~90% - oup.com
Thermal 4°C 7 days 4 g/100 mL in 0.9% NaCl >90% Precipitation developed after this time. nih.gov
Thermal 23°C 1 day 4 g/100 mL in 0.9% NaCl >90% Precipitation developed after this time. nih.gov
Thermal 4°C 30 days 1 g/100 mL in 0.9% NaCl >90% - nih.gov
Thermal 23°C 2 days 1 g/100 mL in 0.9% NaCl >90% - nih.gov
Photolytic (UV) Not specified 2 hours Various drug mixtures 0% Complete degradation. mdpi.com
Alkaline Not specified Not specified Basic medium 0% Complete degradation into CD1. researchgate.netjapsonline.com
Acidic, Neutral, Oxidative, Thermal Not specified Not specified Respective media Partial Degradation Partial degradation into CD1 and CD2. researchgate.netjapsonline.com

Kinetic Analysis of Cefepime Dihydrochloride Degradation Processes

The degradation of Cefepime dihydrochloride in aqueous solutions typically follows first-order kinetics, particularly in the initial stages. nih.gov However, as degradation proceeds, an increase in the pH of the solution due to the formation of alkaline degradation products can cause a deviation from this model. nih.govresearchgate.net

Kinetic studies have been instrumental in quantifying the rate of degradation under various conditions. First-order rate constants (k) for Cefepime degradation have been determined at different temperatures and pH values. nih.gov A pH-rate profile of Cefepime exhibits a U-shaped curve, with maximum stability observed in the pH range of 4 to 6. nih.govoup.com

The degradation rate can be described by the following pH-rate expression nih.gov: k(pH) = kH1 f1(aH+) + kH2 f2(aH+) + ks + kOH(aOH-)

Where:

kH1 and kH2 are the catalytic constants for hydrogen ion activity.

ks is the first-order rate constant for spontaneous degradation.

kOH is the catalytic constant for hydroxyl ion activity.

f1 and f2 are the protonated and unprotonated fractions of Cefepime.

The temperature dependence of the degradation rate constants is well-described by the Arrhenius equation nih.gov: kT = Ae-E/RT

Where:

kT is the rate constant at a given absolute temperature (T).

A is the pre-exponential factor.

E is the activation energy.

R is the universal gas constant.

An Arrhenius plot analysis of Cefepime degradation at temperatures ranging from 1°C to 55°C revealed a log-linear relationship between the degradation rate and temperature, with a calculated activation energy of 81.4 kJ mol⁻¹ K⁻¹. nih.govresearchgate.net In another study, the activation energy was computed to be 20,520 cal/mol from degradation rates in deproteinized human plasma at 4°C, 20°C, and 37°C. nih.gov

Impact of Environmental Factors and Excipients on Chemical Stability

The chemical stability of Cefepime dihydrochloride is significantly influenced by environmental factors such as pH and temperature, as well as the presence of certain excipients in the formulation.

As established in kinetic analyses, pH is a critical determinant of Cefepime's stability. The drug exhibits its greatest stability in the pH-independent region of 4 to 6. nih.gov Deviations from this optimal pH range, in either the acidic or alkaline direction, lead to an accelerated rate of degradation. The accumulation of alkaline degradation products can further increase the pH of a solution, creating a feedback loop that hastens the degradation process. nih.gov

Temperature also plays a pivotal role, with higher temperatures leading to a faster degradation rate, as described by the Arrhenius equation. nih.gov This has practical implications for the storage and administration of Cefepime solutions.

The presence of buffers can also affect the degradation rate through general acid-base catalysis. Studies have quantified the catalytic effects of formate, acetate (B1210297), phosphate (B84403), and borate buffers on Cefepime degradation. nih.gov

Furthermore, interactions with other drugs or excipients can impact Cefepime's stability. A study investigating the stability of Cefepime hydrochloride in various drug combinations found that certain substances had a significant stabilizing or destabilizing effect. mdpi.com Notably, the presence of calcium ions was found to significantly stabilize Cefepime. Conversely, hormones such as gestodene and estradiol, particularly in combination with ketoprofen, had the most destructive effect on the antibiotic's stability. mdpi.com Other substances like caffeine, paracetamol, and acetylsalicylic acid also influenced the degradation rate to varying degrees. mdpi.com

Table 3: Influence of Excipients on Cefepime Hydrochloride Stability at 40°C after 2 hours

Excipient/Drug Combination Remaining Cefepime (%) Effect on Stability Reference
Cefepime alone ~60% Baseline mdpi.com
Cefepime + Calcium ions High stability (up to 1320 h half-life at 4°C) Stabilizing mdpi.com
Cefepime + Gestodene + Estradiol ~13% Destabilizing mdpi.com
Cefepime + Gestodene + Estradiol + Ketoprofen ~13% Destabilizing mdpi.com
Cefepime + Paracetamol + Caffeine ~30% Destabilizing mdpi.com
Cefepime + Acetylsalicylic acid + Caffeine ~10% Highly Destabilizing mdpi.com
Cefepime + Bisoprolol ~49% Destabilizing mdpi.com

Development of Predictive Stability Models for Drug Substance and Formulations

The development of predictive stability models is a valuable tool for forecasting the degradation of Cefepime dihydrochloride under various conditions, thereby aiding in the determination of shelf-life and appropriate storage conditions.

Where:

k(pH) is the degradation rate constant due to hydrogen and hydroxyl ion catalysis and spontaneous degradation.

kGA and kGB are the catalytic constants for the acidic and basic components of a buffer, respectively.

[GA] and [GB] are the concentrations of the acidic and basic buffer components.

This model has demonstrated high accuracy, with calculated degradation rate constants having less than 10% error for the vast majority of experimentally determined values across a range of pH, temperature, and buffer conditions. nih.gov Such models allow for the prediction of Cefepime's stability in various pharmaceutical preparations. For example, using this model, it was predicted and experimentally verified that Cefepime solutions at 30°C and pH 4.6 or 5.6 would maintain 90% of their initial concentration (T90) for approximately 2 days. nih.gov

These predictive models are crucial for formulation development, allowing for the selection of optimal pH and buffer systems to maximize the stability of Cefepime dihydrochloride in its final dosage form.

Advanced Analytical Methodologies for Cefepime Dihydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is the cornerstone of Cefepime (B1668827) dihydrochloride (B599025) analysis, offering powerful separation capabilities for complex mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and ion chromatography are routinely utilized for both quantitative assessment and the detailed profiling of related substances and impurities.

HPLC and UPLC are the most widely employed techniques for the assay and impurity analysis of Cefepime dihydrochloride. These methods, typically in a reversed-phase format, provide excellent resolution and quantification.

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (sub-2 µm), which allows for higher mobile phase linear velocities, resulting in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. This increased efficiency is particularly advantageous for high-throughput screening and detailed impurity profiling.

Commonly, C18 columns are used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, delivered in either an isocratic or gradient elution mode. Detection is typically performed using a UV detector at wavelengths around 250-260 nm.

TechniqueStationary Phase (Column)Mobile Phase CompositionFlow RateDetection (Wavelength)Application
HPLCPhenomenex C18 (250 x 4.6 mm, 5µ)Methanol: Water (70:30, v/v)0.8 mL/minUV (250 nm)Quantification of Cefepime rjptonline.org
RP-HPLCC18 column (150 × 4.6 mm, 5 µ)Phosphate buffer (pH 2.4): Methanol: Acetonitrile (90:5:5 v/v)1.1 mL/minUV (260 nm)Simultaneous estimation with Tazobactam ajpaonline.com
RP-HPLCPrincetonSPHER-100 C-18 (250 mm × 4.6 mm, 5 µm)Potassium dihydrogen phosphate buffer (25 mM, pH 6.2): Acetonitrile (94:6, v/v)1.0 mL/minUV (210 nm)Simultaneous estimation with Tazobactam Sodium researchgate.net
UPLC-MS/MSAcquity C18 BEH (50 × 2.1 mm, 1.7 µm)0.2% Formic acid in water: Acetonitrile (20:80 v/v)0.15 mL/minTandem Mass Spectrometer (MS/MS)Stability studies and degradant identification

Hyphenating HPLC with mass spectrometry provides a powerful tool for the structural elucidation of unknown impurities and degradation products. Techniques like tandem mass spectrometry (MS/MS) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer high sensitivity and mass accuracy.

Forced degradation studies, where Cefepime dihydrochloride is exposed to stress conditions such as acid, base, oxidation, and heat, are conducted to generate potential degradation products. HPLC-MS/MS is then used to separate these products and analyze their fragmentation patterns. By comparing the mass spectra and fragmentation pathways of the parent drug and its degradants, the structures of these new chemical entities can be proposed and identified. This is crucial for understanding the stability of the drug and ensuring its safety. For instance, HPLC/Q-TOF MS has been successfully used to separate and identify the Z-cefepime and its E-isomeric impurity by comparing the different fragmentation pathways of their quasi-molecular ions oup.com.

TechniqueIdentified Degradant/ImpurityParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
UPLC-MS/MSCefepime (CFP)481.42166.85 chromatographyonline.com
UPLC-MS/MSCefepime Degradant 1 (CD1)179.15- chromatographyonline.com
UPLC-MS/MSCefepime Degradant 2 (CD2)241.33- chromatographyonline.com
HPLC/Q-TOF MSE-isomeric impurity-Analysis of fragmentation pathways oup.com

Ion chromatography (IC) is a specialized and highly effective technique for the determination of specific ionic impurities that may be present in Cefepime dihydrochloride. A critical impurity is N-methylpyrrolidine (NMP), which can be released during the degradation of the Cefepime molecule oup.comchromatographyonline.com. The United States Pharmacopeia (USP) sets limits for NMP in both Cefepime hydrochloride (<0.3%) and Cefepime for injection (<1.0%) chromatographyonline.com.

IC methods, often using a cation-exchange column with suppressed conductivity detection, provide a sensitive and robust means of quantifying NMP chromatographyonline.comthermofisher.com. Modern reagent-free ion chromatography (RFIC™) systems offer significant improvements over older methods, reducing analysis time from hours to under 10 minutes per sample and improving retention time stability chromatographyonline.com. These methods can effectively separate NMP from the Cefepime API and other components like L-arginine, which is often present in the injectable formulation oup.comchromatographyonline.com.

Spectrophotometric Methods (UV-Visible and Colorimetric) for Assay Development

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the quantitative determination of Cefepime dihydrochloride, particularly in quality control settings.

Direct UV-Visible spectrophotometry involves measuring the absorbance of a Cefepime solution at its wavelength of maximum absorption (λmax), which is typically around 248-250 nm, and quantifying the concentration using a calibration curve rjptonline.orgnih.gov.

Colorimetric methods involve a chemical reaction that produces a colored product, which is then measured. These methods can enhance specificity and sensitivity. Several colorimetric assays have been developed for Cefepime:

Reaction with 2,3,5-triphenyltetrazolium chloride (TTC): In an alkaline medium, Cefepime reduces TTC to form a highly colored formazan (B1609692) derivative, which can be measured spectrophotometrically core.ac.uk.

Oxidative coupling with MBTH: Cefepime undergoes an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to yield a green-colored chromogen with a λmax of 639 nm rjptonline.org.

Reaction with 1,10-phenanthroline (B135089): In the presence of ferric ammonium (B1175870) sulfate, Cefepime reacts with 1,10-phenanthroline to form a red-colored complex with a λmax of 493 nm rjptonline.org.

Charge-transfer complexation: Cefepime, as an n-donor, reacts with π-acceptors like chloranilic acid (CA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form intensely colored radical anions researchgate.net.

These methods are valuable for routine analysis due to their speed and simplicity.

Thin-Layer Chromatography (TLC) with Densitometric Detection for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) combined with densitometric scanning is a versatile technique for both the qualitative and quantitative analysis of Cefepime dihydrochloride. It serves as a stability-indicating method, capable of effectively separating the active drug from its degradation products, such as 1-methylpyrrolidine (B122478) nih.gov.

In a typical TLC-densitometry method, the separation is performed on silica (B1680970) gel F254 plates. A suitable mobile phase, for example, a mixture of ethanol, 2-propanol, glacial acetic acid, and water, is used to develop the chromatogram nih.gov. After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 266 nm) in reflectance/absorbance mode nih.gov. The area of the resulting peaks is proportional to the concentration of the substance, allowing for accurate quantification. The method has been successfully used to study the degradation kinetics of Cefepime under various stress conditions, such as changes in pH and temperature nih.gov.

Stationary PhaseMobile PhaseDetection WavelengthRetention Factor (Rf) - CefepimeApplication
Silica Gel TLC F254Ethanol-2-propanol-glacial acetic acid 99.5%-water (4:4:1:3, v/v)266 nm-Determination and stability studies of Cefepime nih.gov
Silica Gel 60 GF254 HPTLCChloroform:Ethyl alcohol:Diethyl amine:Water (12:7:1:0.4 v/v)254 nm0.17Simultaneous estimation with Sulbactam sodium

Rigorous Validation of Analytical Methods (e.g., Selectivity, Linearity, Accuracy, Precision, Robustness)

The validation of any analytical method is a mandatory requirement to ensure its reliability, reproducibility, and fitness for its intended purpose. For Cefepime dihydrochloride, analytical methods are validated according to the International Council for Harmonisation (ICH) guidelines ajpaonline.comresearchgate.netoup.com. The key validation parameters include:

Selectivity/Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or excipients. Specificity is demonstrated by the absence of interference at the retention time of Cefepime and the ability to separate it from all known related substances scielo.br.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis of a calibration curve, with a high correlation coefficient (R²) value (e.g., >0.999) indicating good linearity ajpaonline.comscielo.brresearchgate.net.

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure Cefepime is added to a sample matrix, and the percentage recovery is calculated. High recovery percentages (typically 98-102%) indicate an accurate method nih.govoup.comscielo.brresearchgate.net.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (%RSD), with values typically required to be less than 2% ajpaonline.comnih.gov.

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). This provides an indication of its reliability during normal usage researchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy scielo.br. These parameters are crucial for the analysis of impurities and degradation products at low levels.

Validation ParameterDescriptionTypical Acceptance Criteria for Cefepime Methods
Selectivity Ability to measure the analyte in the presence of interferences.No interference from placebo, impurities, or degradants at the analyte's retention time. Good resolution between peaks.
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (R²) > 0.999 ajpaonline.comresearchgate.net
Accuracy Closeness of results to the true value.% Recovery typically between 98.0% and 102.0% nih.govscielo.br
Precision Agreement between repeated measurements.Relative Standard Deviation (%RSD) < 2.0% ajpaonline.comnih.gov
Robustness Resistance to small, deliberate changes in method parameters.%RSD of results remains within acceptable limits after minor variations.

Application of Methods in Research Samples and Quality Control

Advanced analytical methodologies are fundamental in both the research and quality control of Cefepime dihydrochloride. These methods are routinely applied to determine the presence and concentration of the drug in complex biological matrices for pharmacokinetic studies and to ensure the purity, stability, and quality of the final pharmaceutical product.

In research settings, particularly for pharmacokinetic and clinical studies, robust analytical methods are required to quantify Cefepime in various biological fluids such as plasma, serum, urine, and cerebrospinal fluid. High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, is the most prevalent technique due to its high sensitivity and specificity. These methods allow researchers to track the absorption, distribution, metabolism, and excretion of the drug in the body. For instance, a validated HPLC method was used to determine Cefepime concentrations in human serum, cerebrospinal fluid, and urine to establish pharmacokinetic profiles.

For quality control purposes, the focus shifts to ensuring the identity, strength, and purity of the Cefepime dihydrochloride drug substance and its formulations. Stability-indicating assay methods (SIAMs) are critical in this regard. These methods can separate the intact drug from its potential degradation products, which may form during manufacturing, storage, or administration. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to develop and validate these stability-indicating methods.

One study detailed the development of a stability-indicating RP-HPLC method for Cefepime and Amikacin. The method was validated according to ICH guidelines and successfully separated the active ingredients from their degradation products. Another study used UPLC-MS/MS to identify and characterize degradation products formed under various stress conditions. Furthermore, gradient reverse-phase HPLC has been employed to detect, identify, and characterize new impurities that emerged during stress stability studies of Cefepime dihydrochloride monohydrate, ensuring the safety and efficacy of the drug.

The following tables present detailed findings from various studies, showcasing the application of these analytical methods.

Analysis in Research Samples

The quantification of Cefepime in biological samples is crucial for understanding its behavior in the body. HPLC methods are widely adapted for this purpose.

MatrixAnalytical MethodChromatographic ColumnMobile PhaseDetection WavelengthKey Findings/ApplicationReference
Human PlasmaHPLCHypersil BDS C18Acetate buffer (pH 4.7):Acetonitrile (97.2:2.8)254 nmQuantitative determination for pharmacokinetic studies.
Human SerumHPLCRP Ultrasphere XL-ODS20 mM Acetic Acid (pH 7) with 7% Acetonitrile254 nmValidated for determining Cefepime concentration in clinical monitoring.
Human UrineHPLCC18 with pre-columnNaOH buffer (pH 3):1 M phosphoric acid:0.01 M n-octylamine (pH 3.0):Acetonitrile259 nmMethod developed for excretion studies.
Plasma and DialysateHPLCPhenomenex C18Methanol:10 mM Dibasic potassium phosphate (pH 7) (gradient)254 nmUsed for patients undergoing continuous veno-venous hemodiafiltration.

Application in Quality Control

Quality control relies on stability-indicating methods to monitor the purity and degradation of Cefepime dihydrochloride. Forced degradation studies are instrumental in developing these methods.

Stress ConditionMethodDegradation (%)Key FindingsReference
Acid Hydrolysis (0.1 N HCl)RP-HPLC12.5%Significant degradation observed.
Alkali Hydrolysis (0.1 N NaOH)RP-HPLC15.2%Cefepime showed considerable degradation in basic conditions.
Oxidative Degradation (3% H₂O₂)RP-HPLC10.8%Degradation products were well-resolved from the parent drug.
Thermal Degradation (60°C)RP-HPLC8.5%The drug showed some lability to heat.
Photolytic Degradation (UV light)RP-HPLC5.6%Cefepime was relatively stable under photolytic stress.

Stress stability studies not only help in validating analytical methods but also lead to the identification and characterization of previously unknown impurities and degradation products.

Impurity/DegradantAnalytical Technique(s)Formation ConditionStructure Elucidation Method(s)Key FindingsReference
Impurity-IHPLC, LC/MSStress stability studies¹H NMR, ¹³C NMR, 2D-NMR, TOF-MS, Elemental Analysis, IRA new degradation product identified as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide. Formed in the range of 0.2 to 11.0%.
Impurity-IIHPLC, LC/MSStress stability studies¹H NMR, ¹³C NMR, 2D-NMR, TOF-MS, Elemental Analysis, IRA second new impurity identified as (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d]thiazine. Formed in the range of 0.2 to 3.5%.
CD1UPLC-MS/MSForced degradation (acidic, basic, oxidative)MS/MS fragmentationIdentified by [M+H]⁺ peak at m/z 179.15. Complete degradation of Cefepime to CD1 was observed in basic medium.
CD2UPLC-MS/MSForced degradation (acidic, basic, oxidative)MS/MS fragmentationIdentified by [M+H]⁺ peak at m/z 241.33.

Future Directions and Emerging Research Avenues for Cefepime Dihydrochloride

Rational Design and Development of Novel Analogues with Enhanced Antimicrobial Properties or Resistance Overcoming Capabilities

The core structure of cefepime (B1668827), a cephem nucleus, offers multiple sites for chemical modification to develop novel analogues with improved characteristics. Research primarily focuses on alterations at the C-7 and C-3 positions of the dihydrothiazine ring, which are crucial for its antibacterial activity and stability against β-lactamases. nih.govnih.gov

The antibacterial potency of cefepime is largely attributed to the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain at the C-7 position and a C-3 quaternary ammonium (B1175870) substituent. dspmuranchi.ac.in The quaternary nitrogen group, specifically the N-methylpyrrolidinium moiety, is key to its zwitterionic nature, which facilitates rapid penetration through the porin channels of Gram-negative bacteria and enhances bactericidal activity. nih.govlongdom.org

Future rational drug design strategies are centered on modifying these key positions to achieve several goals:

Broadening the Spectrum of Activity: Introducing novel substituents at the C-3 position or modifying the C-7 side chain can extend the activity against a wider range of pathogens. For instance, variations in the oxyimino moiety at C-7 and the quaternary ammonium group at C-3 have been extensively studied to understand their structure-activity relationships (SAR). springernature.comnih.gov

Overcoming β-Lactamase-Mediated Resistance: The aminothiazole moiety at C-7 provides a degree of stability against many common β-lactamases. nih.gov However, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases that can hydrolyze cefepime is a major challenge. Designing analogues that are poor substrates for these enzymes is a primary objective. This can involve creating steric hindrance around the β-lactam ring to prevent enzyme access.

Enhancing Affinity for Penicillin-Binding Proteins (PBPs): Cefepime's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to PBPs. dspmuranchi.ac.inresearchgate.net Alterations to the drug's structure can increase its binding affinity for essential PBPs, particularly in resistant strains that may have mutated PBP targets. Research has shown that modifications can alter the affinity for specific PBPs, such as PBP2 and PBP3 in Escherichia coli and Pseudomonas aeruginosa. wikipedia.orgnih.gov

One innovative approach involves the synthesis of spirocyclic cephalosporin (B10832234) analogues. These compounds introduce a three-dimensional structure that can enhance interactions with bacterial proteins and improve solubility. researchgate.net Another strategy is the incorporation of moieties like cyclic disulfides, which have shown potential in improving activity against certain Gram-negative strains. nih.gov

Advanced Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Non-Human In Vivo Systems

Advanced PK/PD modeling is a crucial tool for optimizing the use of cefepime and guiding the development of new analogues and combinations. These models integrate data on drug concentration over time (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict efficacy and prevent the emergence of resistance.

The primary PK/PD index associated with the efficacy of cefepime, like other β-lactams, is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the pathogen (%fT>MIC). dspmuranchi.ac.inresearchgate.net While a target of 40-50% fT>MIC is often considered sufficient for cephalosporins, more severe infections and resistant pathogens may require higher targets, such as 60-70% or even 100% fT>MIC, to achieve maximal bactericidal activity. nih.govresearchgate.net

Monte Carlo Simulations and Target Attainment Analysis:

Monte Carlo simulation is a powerful computational technique used extensively in cefepime research. It uses a population PK model, incorporating patient variability (e.g., renal function, body weight), to simulate thousands of virtual patient profiles. wikipedia.org These simulations are then used to calculate the probability of target attainment (PTA) for various dosing regimens against pathogens with different MICs. dspmuranchi.ac.inspringernature.comwikipedia.org A dosing regimen is typically considered effective if it achieves a PTA of ≥90%. springernature.com Such analyses have been instrumental in refining dosing strategies for critically ill patients, who often exhibit altered pharmacokinetics. dspmuranchi.ac.innih.govnih.gov

In Vitro and Non-Human In Vivo Models:

Preclinical models are essential for defining the PK/PD targets that are then used in clinical simulations.

In Vitro Models: These include static time-kill studies and more complex dynamic models like the hollow-fiber infection model. These systems allow for precise control of drug concentrations over time, simulating human pharmacokinetics and enabling detailed study of the exposure-response relationship. japsonline.com

Non-Human In Vivo Models: Animal infection models, particularly the neutropenic murine thigh and lung infection models, are the gold standard for in vivo PK/PD studies. japsonline.com By establishing human-simulated drug exposures in these models, researchers can determine the fT>MIC targets required for specific endpoints, such as bacteriostasis or a 1-log reduction in bacterial count. nih.govresearchgate.netjapsonline.comresearchgate.net These models have been critical in evaluating new combinations like cefepime/taniborbactam and cefepime-AAI101. nih.govresearchgate.net

Mechanistic Studies on Host-Pathogen-Drug Interactions at a Molecular Level

A deeper understanding of the molecular interplay between cefepime, the target pathogen, and the host is essential for developing next-generation therapies and overcoming resistance.

Drug-Pathogen Interactions:

Cefepime's bactericidal action begins with its covalent binding to essential PBPs, which are bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. dspmuranchi.ac.innih.govspringernature.comresearchgate.net This inhibition disrupts cell wall integrity, leading to cell lysis and death. dspmuranchi.ac.inspringernature.com Cefepime exhibits strong binding affinity for several key PBPs, including PBP2 and PBP3 in E. coli and PBP3 in P. aeruginosa. wikipedia.orgnih.gov

Future research is focused on:

Characterizing PBP Mutations: Resistance can emerge through mutations in the genes encoding PBPs, which reduce the binding affinity of β-lactam antibiotics. nih.gov Detailed structural and kinetic studies of cefepime's interaction with these altered PBPs are needed. For example, specific amino acid insertions in PBP3 of E. coli have been shown to decrease susceptibility to cefepime. researchgate.net

Understanding the Bacterial Stress Response: Exposure to sub-lethal concentrations of antibiotics can trigger complex stress responses in bacteria. The stringent response, for example, can reprogram bacterial metabolism and physiology, leading to antibiotic tolerance and persistence. Investigating how cefepime exposure induces these pathways at a molecular level could reveal new targets for adjuvants that disrupt these survival strategies.

Host-Pathogen-Drug Interactions:

However, many questions remain. Future mechanistic studies should investigate:

Modulation of Innate Immune Responses: How does cefepime-induced bacterial lysis affect the release of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or peptidoglycan fragments? How does this, in turn, modulate the host's innate immune response via Toll-like receptors and other pattern recognition receptors?

Synergy with Host Defenses: Is there a synergistic effect between cefepime and host immune effectors like neutrophils, macrophages, or antimicrobial peptides? Understanding this interplay could inform dosing strategies that optimize both direct bacterial killing and immune-mediated clearance.

Impact on the Host Microbiome: Like all broad-spectrum antibiotics, cefepime can impact the host's commensal microbiota. Research into the specific effects on the microbiome and the downstream consequences for host immunity and susceptibility to secondary infections is a vital area of study.

Biotechnological and Enzymatic Approaches for Cefepime Dihydrochloride (B599025) Production or Modification

The industrial production of cephalosporins has traditionally relied on a combination of fermentation to produce the precursor, cephalosporin C (CPC), followed by complex and often environmentally harsh chemical modifications. Emerging research focuses on developing more sustainable and efficient biotechnological and enzymatic methods for producing cefepime and its key intermediates.

Fermentative Production of Precursors:

The natural precursor to all cephalosporins is CPC, produced via fermentation by the filamentous fungus Acremonium chrysogenum. springernature.comwikipedia.org Research in this area aims to improve CPC yields through:

Strain Improvement: Classical mutagenesis and screening, along with modern genetic engineering techniques, are used to develop high-producing strains of A. chrysogenum.

Fermentation Optimization: Fine-tuning fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration is crucial for maximizing the production of secondary metabolites like CPC. nih.govwikipedia.orgjapsonline.com

Enzymatic Synthesis of Key Intermediates:

A critical step in synthesizing semi-synthetic cephalosporins is the conversion of CPC to the core nucleus, 7-aminocephalosporanic acid (7-ACA). google.com Enzymatic processes are increasingly replacing traditional chemical methods for this conversion due to milder reaction conditions and reduced waste.

Two-Step Enzymatic Process: This established method uses two enzymes: a D-amino acid oxidase (DAAO) followed by a glutaryl-7-ACA acylase (GA). researchgate.netgoogle.com

One-Step Enzymatic Process: A major goal is the development of a highly efficient, single-step conversion using a cephalosporin C acylase (CCA). researchgate.netgoogle.com Significant research, including protein engineering and directed evolution, has focused on discovering and improving CCAs with high activity and specificity for CPC. nih.govlongdom.org

Metabolic Engineering for Direct Production:

The ultimate goal of biotechnology in this field is to engineer a single microorganism to produce key intermediates like 7-ACA or even the final active pharmaceutical ingredient directly from simple sugars. This involves:

Heterologous Gene Expression: Introducing genes from different organisms to create novel biosynthetic pathways. For example, expressing a bacterial CCA gene in the CPC-producing fungus A. chrysogenum has been shown to enable the direct in vivo production of 7-ACA, with yields reaching over 1700 µg/ml in engineered strains.

Synthetic Biology in Chassis Organisms: Engineering robust host organisms like Saccharomyces cerevisiae (baker's yeast) to produce β-lactam intermediates. Researchers have successfully engineered yeast to synthesize CPC and its downstream nuclei, including 7-ACA, establishing a platform for producing valuable intermediates and potentially new antibiotics.

Q & A

Q. What are the key structural characteristics of cefepime dihydrochloride, and how is its purity assessed in pharmaceutical formulations?

Cefepime dihydrochloride (C₁₉H₂₅N₆O₅S₂Cl·HCl·H₂O, MW 571.50 g/mol) is a fourth-generation cephalosporin with a zwitterionic structure that enhances penetration into Gram-negative bacteria. Purity assessment typically employs high-performance liquid chromatography (HPLC) with ≥98% purity criteria, validated using system suitability tests (theoretical plates ≥6000, RSD ≤2.0%) . For related substances (e.g., N-methylpyrrolidine), ion-pair chromatography with UV detection at 254 nm is used, with limits ≤0.5% .

Q. What analytical methodologies are recommended for quantifying cefepime dihydrochloride in stability studies?

Reverse-phase HPLC with mobile phases containing phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) is standard. Quantification involves comparing peak areas of test and reference standards (cefepime dihydrochloride RS) at 254 nm. System reproducibility must meet RSD ≤4.0% for impurities and ≤2.0% for the main peak . For particulate matter in injectable formulations, dynamic light scattering or microscopic counting post-filtration is advised .

Advanced Research Questions

Q. How can synthesis protocols for cefepime dihydrochloride be optimized to improve yield and reduce solvent toxicity?

A one-pot synthesis method using CH₂Cl₂ or cyclohexane as alternatives to Freon TF achieves yields >24% while reducing environmental hazards. Key steps include deprotection of intermediates under mild acidic conditions and recrystallization in acetone to obtain >99% purity (validated via ¹H/¹³C NMR and LC-MS) . Solvent selection impacts reaction kinetics, with CH₂Cl₂ showing superior intermediate stability compared to polar aprotic solvents.

Q. What mechanisms underlie cefepime’s efficacy against extended-spectrum β-lactamase (ESBL)-producing organisms, and how do resistance patterns emerge?

Cefepime’s zwitterionic structure allows stable binding to penicillin-binding proteins (PBPs) despite ESBL-mediated hydrolysis. Studies using isogenic bacterial strains reveal that mutations in ampC promoters or overexpression of efflux pumps (e.g., AcrAB-TolC) reduce susceptibility. MIC assays in Mueller-Hinton broth with 2-fold dilutions (CLSI guidelines) are critical for tracking resistance evolution .

Q. How does cefepime dihydrochloride’s stability vary under different pH and temperature conditions in intravenous formulations?

Stability studies (25°C–40°C, pH 4.0–7.4) show degradation follows first-order kinetics, with t₁/₂ >12 hours at pH 6.0. Particulate formation increases in unbuffered solutions, requiring inline filtration (0.22 µm) to reduce load by >90% . Forced degradation via oxidation (H₂O₂) or hydrolysis (0.1N HCl) identifies major degradants using LC-UV/HRMS .

Q. What experimental designs are effective for studying synergistic combinations of cefepime with efflux pump inhibitors?

Checkerboard assays with PAβN (Phe-Arg-β-naphthylamide, 20 µg/mL) reduce cefepime’s MIC against multidrug-resistant Pseudomonas aeruginosa by 4–8 fold. Time-kill curves (0–24 hours) under static vs. biofilm conditions quantify synergy (FIC index ≤0.5). RNA-seq analysis of treated biofilms identifies downregulated efflux genes (e.g., mexAB-oprM) .

Q. How can contradictory data on cefepime’s efficacy against carbapenem-resistant Enterobacteriaceae (CRE) be resolved?

Meta-analyses of clinical trials (e.g., using random-effects models) highlight heterogeneity due to dosing regimens (e.g., 2g q8h vs. 1g q12h) and renal function adjustments. In vitro hollow-fiber infection models mimicking human pharmacokinetics clarify exposure thresholds (fT >60% MIC) required for bactericidal activity against Klebsiella pneumoniae carbapenemase (KPC) producers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.